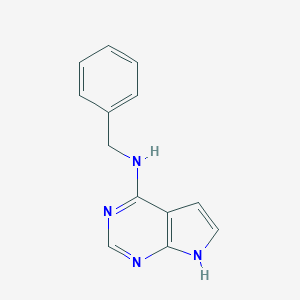

6-Benzylamino-7-deazapurine

Descripción general

Descripción

N-acetil-L-carnosina es un dipéptido natural compuesto de beta-alanina y L-histidina, con un grupo acetilo adicional unido a la beta-alanina. Este compuesto es conocido por sus propiedades antioxidantes y se usa comúnmente en gotas para los ojos para tratar y prevenir las cataratas. La acetilación de la L-carnosina mejora su estabilidad y biodisponibilidad, haciéndola más efectiva que la L-carnosina sola .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La N-acetil-L-carnosina se puede sintetizar mediante la condensación de N-acetil-beta-alanina y L-histidina. El proceso implica los siguientes pasos :

Acetilación de la beta-alanina: La beta-alanina se hace reaccionar con cloruro de acetilo en un solvente no polar como el tolueno a 50°C para formar N-acetil-beta-alanina.

Condensación con L-histidina: La N-acetil-beta-alanina se condensa entonces con L-histidina en presencia de un agente de condensación para formar N-acetil-L-carnosina.

Métodos de producción industrial: En entornos industriales, la síntesis de N-acetil-L-carnosina implica pasos similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El producto final se purifica mediante técnicas de cristalización y filtración .

Análisis De Reacciones Químicas

Tipos de reacciones: La N-acetil-L-carnosina experimenta varias reacciones químicas, incluyendo:

Hidrólisis: El grupo acetilo se puede hidrolizar en condiciones ácidas o básicas para producir L-carnosina.

Oxidación: Puede sufrir reacciones de oxidación, particularmente en presencia de especies reactivas de oxígeno, lo que lleva a la formación de derivados oxidados.

Reactivos y condiciones comunes:

Hidrólisis: Se utilizan soluciones ácidas o básicas para hidrolizar el grupo acetilo.

Oxidación: Se pueden utilizar especies reactivas de oxígeno o agentes oxidantes como el peróxido de hidrógeno.

Productos principales:

Hidrólisis: L-carnosina y ácido acético.

Oxidación: Derivados oxidados de N-acetil-L-carnosina

Aplicaciones Científicas De Investigación

Biomedical Research Applications

Cytokinin Analog :

6-Benzylamino-7-deazapurine functions as a cytokinin analog, which are plant hormones that promote cell division and growth. Its application in plant biology has shown promising results in stimulating plant growth, enhancing fruit quality, and improving flowering processes.

Anticancer Potential :

Due to its structural similarities with other nucleoside analogs known for cytotoxicity against cancer cell lines, this compound is being investigated for potential anticancer properties. Studies suggest that it may interact with enzymes involved in nucleic acid synthesis and metabolism, influencing cellular processes such as division and differentiation.

Mechanism of Action :

Research has demonstrated that this compound interacts with specific enzymes crucial for nucleic acid synthesis. This interaction can be studied through techniques like affinity chromatography and binding assays, which elucidate its mechanism of action within cellular systems.

Agricultural Applications

The compound's role as a cytokinin analog extends beyond basic research into practical agricultural applications. It has been shown to:

- Stimulate plant growth.

- Enhance fruit quality.

- Improve flowering processes.

These properties make it valuable for agricultural practices aimed at increasing crop yields and quality.

Pharmaceutical Development

Modulation of Epigenetic Enzymes :

Recent patents have highlighted the potential of this compound as a modulator of epigenetic enzymes, particularly in the context of treating disorders like cancer and neurological diseases. The compound's ability to influence protein methylation pathways could provide new avenues for therapeutic interventions .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals its unique characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 6-Benzylaminopurine | Benzyl group at position 6 | Widely used as a plant growth regulator |

| 7-Deazapurine | Lacks nitrogen at position 7 | Exhibits antibacterial properties |

| Tubercidin | Contains a ribonucleoside structure | Known for potent cytotoxicity against cancer cells |

| N-benzyladenine | Benzyl group at position 6 | Functions similarly as a cytokinin |

The versatility of this compound lies in its combined purine-like and cytokinin-like properties, making it significant for both agricultural and pharmaceutical applications.

Mecanismo De Acción

La N-acetil-L-carnosina ejerce sus efectos a través de varios mecanismos :

Actividad antioxidante: Elimina las especies reactivas de oxígeno y nitrógeno, reduciendo el estrés oxidativo y previniendo el daño celular.

Quelación de iones metálicos: Se une a los iones metálicos, evitando que catalicen la formación de radicales libres.

Efectos antiinflamatorios: Regula a la baja la producción de mediadores proinflamatorios, reduciendo la inflamación.

Inhibición de la agregación de proteínas: Inhibe la agregación de proteínas, lo que es beneficioso en condiciones como las cataratas y las enfermedades neurodegenerativas.

Comparación Con Compuestos Similares

La N-acetil-L-carnosina se compara con otros compuestos similares como la L-carnosina y la anserina :

L-Carnosina: Si bien ambos compuestos tienen propiedades antioxidantes, la N-acetil-L-carnosina es más estable y biodisponible debido al grupo acetilo.

Anserina: Otro dipéptido con propiedades antioxidantes similares, pero la N-acetil-L-carnosina es más eficaz para penetrar tejidos como la córnea.

Compuestos similares:

- L-carnosina

- Anserina

- Derivados de la carnosina con diversas modificaciones

La N-acetil-L-carnosina destaca por su mayor estabilidad, biodisponibilidad y eficacia en aplicaciones médicas, particularmente en oftalmología.

Actividad Biológica

6-Benzylamino-7-deazapurine is a purine analogue that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily studied for its potential as an antiviral, anticancer, and antimicrobial agent. Understanding its biological activity is crucial for developing new therapeutic agents.

Chemical Structure and Properties

This compound features a modified purine ring structure, where the 7-position is substituted with a benzylamino group. This structural modification enhances its interaction with biological targets compared to standard purines.

The biological activity of this compound is largely attributed to its ability to act as a nucleoside analogue, interfering with nucleic acid synthesis and function. It exhibits several mechanisms of action:

- Inhibition of Viral Replication : The compound mimics natural nucleosides, disrupting viral RNA and DNA synthesis.

- Antitumor Activity : It induces apoptosis in cancer cells by inhibiting key enzymes involved in nucleotide metabolism.

- Antimicrobial Effects : The compound shows activity against various bacterial and fungal strains by disrupting their nucleic acid synthesis.

Biological Activity Overview

The following table summarizes the biological activities of this compound based on recent research findings:

| Activity | Description | References |

|---|---|---|

| Antiviral | Effective against RNA viruses, including HIV and HCV. | |

| Antitumor | Induces cytotoxicity in various cancer cell lines (e.g., leukemia, melanoma). | |

| Antimicrobial | Exhibits activity against both gram-positive and gram-negative bacteria. | |

| Mechanism of Action | Acts as a nucleoside analogue, inhibiting nucleic acid synthesis. |

Antiviral Activity

A study demonstrated that this compound effectively inhibited the replication of the hepatitis C virus (HCV) in vitro. The compound showed a dose-dependent response, with significant reductions in viral load at concentrations as low as 10 µM.

Antitumor Activity

In vitro assays revealed that this compound exhibited potent cytotoxic effects against various cancer cell lines, including L1210 (leukemia) and A549 (lung carcinoma). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Antimicrobial Activity

Research indicated that this compound displayed antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

Research Findings

Recent studies have focused on optimizing the pharmacological properties of this compound through structural modifications. These modifications aim to enhance its efficacy and reduce potential side effects. For instance:

- Structural Variants : Analogues with different substitutions at the benzyl group have shown improved potency against specific viral strains.

- Combination Therapies : Combining this compound with existing antiviral drugs has been explored to enhance therapeutic outcomes.

Propiedades

IUPAC Name |

N-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-2-4-10(5-3-1)8-15-13-11-6-7-14-12(11)16-9-17-13/h1-7,9H,8H2,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTDTJWTCBSTMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=NC3=C2C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404394 | |

| Record name | 6-Benzylamino-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60972-04-5 | |

| Record name | 6-Benzylamino-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.